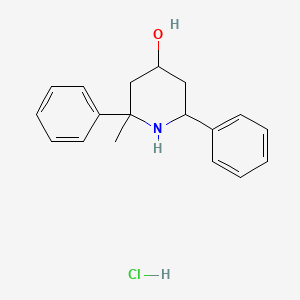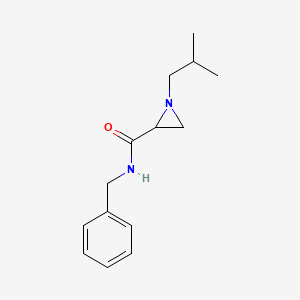
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride, also known as MDPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that are commonly used as recreational drugs. MDPHP is a potent stimulant that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride has been studied extensively in the scientific community due to its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
作用機序
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a feeling of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in high doses. It also causes the release of stress hormones such as cortisol, which can lead to anxiety and paranoia.
実験室実験の利点と制限
One advantage of using 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride in lab experiments is its potency. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its recreational use and potential for abuse make it a challenging compound to work with.
将来の方向性
There are several future directions for research on 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride. One area of interest is its potential therapeutic applications. Further research is needed to determine its efficacy in the treatment of Parkinson's disease and chronic pain. Additionally, more studies are needed to determine the long-term effects of 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride use on the brain and body. Finally, the development of novel analogs of 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride may lead to compounds with improved therapeutic potential and reduced potential for abuse.
Conclusion:
In conclusion, 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride is a synthetic compound that belongs to the class of cathinones. It has gained attention in the scientific community due to its potential therapeutic applications. 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. It has a number of biochemical and physiological effects, and its potency makes it a useful tool in lab experiments. However, its recreational use and potential for abuse make it a challenging compound to work with. Further research is needed to determine its therapeutic potential and long-term effects on the brain and body.
合成法
2-methyl-2,6-diphenyl-4-piperidinol hydrochloride can be synthesized using various methods, including the reaction of 4-piperidone hydrochloride with 2,6-diphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. This method has been reported in the literature and has been used to produce high-quality 2-methyl-2,6-diphenyl-4-piperidinol hydrochloride.
特性
IUPAC Name |
2-methyl-2,6-diphenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-18(15-10-6-3-7-11-15)13-16(20)12-17(19-18)14-8-4-2-5-9-14;/h2-11,16-17,19-20H,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSRMOWVOHYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)

![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)


![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)